
1,1,2-Trichloroethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trichloroethyl thiocyanate: is an organochlorine compound with a thiocyanate functional group. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis and as an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloroethyl thiocyanate can be synthesized through the reaction of 1,1,2-trichloroethane with thiocyanate salts. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out under reflux conditions. The reaction is as follows: [ \text{CH}_2\text{ClCHCl}_2 + \text{KSCN} \rightarrow \text{CH}_2\text{ClCHClSCN} + \text{KCl} ]
Industrial Production Methods: Industrial production of this compound involves the chlorination of ethylene to produce 1,1,2-trichloroethane, followed by the reaction with thiocyanate salts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2-Trichloroethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted thiocyanates or isothiocyanates.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Formation of thiols or disulfides.
Applications De Recherche Scientifique
1,1,2-Trichloroethyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1,1,2-trichloroethyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, where it can be oxidized or reduced, affecting its reactivity and the formation of different products.
Molecular Targets and Pathways:
Nucleophilic Substitution: The thiocyanate group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Redox Reactions: The compound can be involved in electron transfer processes, leading to the formation of oxidized or reduced products.
Comparaison Avec Des Composés Similaires
1,1,2-Trichloroethane: A related compound used as a solvent and intermediate in chemical synthesis.
Trichloroethylene: Another chlorinated solvent with similar industrial applications but different reactivity.
1,1,1-Trichloroethane: An isomer with different physical and chemical properties, used primarily as a solvent.
Uniqueness: 1,1,2-Trichloroethyl thiocyanate is unique due to its thiocyanate functional group, which imparts distinct reactivity compared to other chlorinated compounds. This makes it valuable in specific synthetic applications where the thiocyanate group is required.
Propriétés
Numéro CAS |
62737-82-0 |
|---|---|
Formule moléculaire |
C3H2Cl3NS |
Poids moléculaire |
190.5 g/mol |
Nom IUPAC |
1,1,2-trichloroethyl thiocyanate |
InChI |
InChI=1S/C3H2Cl3NS/c4-1-3(5,6)8-2-7/h1H2 |
Clé InChI |
RTPHHJIASGAYKJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(SC#N)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
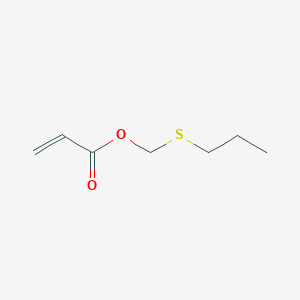
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
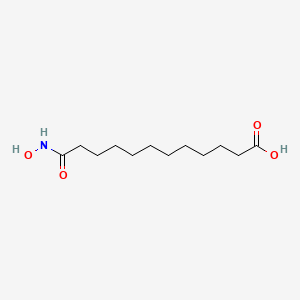
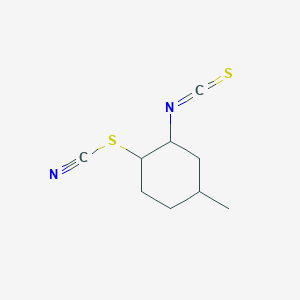
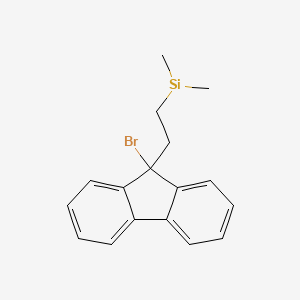
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
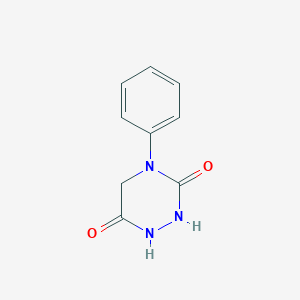
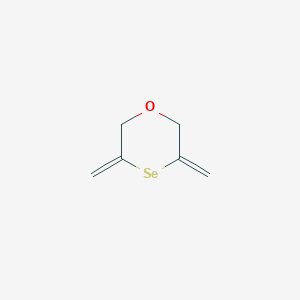
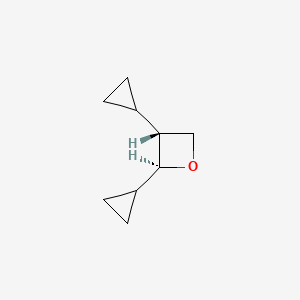
methanone](/img/structure/B14516511.png)

